Product packaging for VUF16216(Cat. No.:)

VUF16216

Cat. No.: B1193730
M. Wt: 610.3785
InChI Key: XRGWGEKBIQYYOO-LKGSDXNSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

VUF16216 is a small-molecule, azobenzene-based photoswitchable ligand designed for the optical control of the chemokine G protein-coupled receptor (GPCR) CXCR3 . This compound represents a key tool in the emerging field of photopharmacology, allowing for precise, light-dependent modulation of receptor activity with high temporal and spatial resolution . This compound exhibits a dynamic "efficacy photoswitch," where its functional activity at the CXCR3 receptor changes dramatically upon isomerization. The trans-isomer acts as a receptor antagonist, while illumination with 360 nm light induces a switch to the cis-isomer, which functions as a full receptor agonist . This represents one of the largest efficacy switches reported, from antagonism to full agonism, making it a superior compound for studying CXCR3 signaling pathways . The CXCR3 receptor is a key player in inflammatory responses and is endogenously activated by chemokines CXCL9, CXCL10, and CXCL11 . This compound enables researchers to dissect the complex physiological and pathological roles of this receptor in processes such as immune cell migration and inflammatory diseases. Its robust photoisomerization, with high conversion yields and minimal photobleaching, makes it ideal for sophisticated in vitro experimental setups. This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for diagnostic procedures or any use in medical treatment of humans . They are not subject to the same regulatory evaluations as diagnostic medical devices and must only be used by experienced scientists in controlled laboratory environments .

Properties

Molecular Formula

C26H33BrIN3O

Molecular Weight

610.3785

IUPAC Name

N-(5-((E)-(2-Bromophenyl)diazenyl)-2-methoxybenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N,N-dimethylmethanaminium iodide

InChI

InChI=1S/C26H33BrN3O.HI/c1-26(2)20-11-10-18(22(26)15-20)16-30(3,4)17-19-14-21(12-13-25(19)31-5)28-29-24-9-7-6-8-23(24)27;/h6-10,12-14,20,22H,11,15-17H2,1-5H3;1H/q+1;/p-1/b29-28+;/t20-,22-;/m0./s1

InChI Key

XRGWGEKBIQYYOO-LKGSDXNSSA-M

SMILES

C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1OC)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF-16216;  VUF 16216;  VUF16216

Origin of Product

United States

Molecular Architecture and Synthetic Strategies for Vuf16216 and Its Derivatives

Rational Design Principles for Photoswitchable GPCR Ligands

Photopharmacology leverages light-sensitive photochromic ligands to achieve highly precise spatial and temporal control over drug action. wikipedia.orgwikipedia.org These ligands are engineered to contain a molecular photoswitch that, upon illumination with specific wavelengths, undergoes an isomerization event. wikipedia.orgwikipedia.org This isomerization leads to a change in the molecule's properties, subsequently altering its binding affinity for the target protein or its intrinsic functional activity (efficacy). wikipedia.orgwikipedia.org The field has progressively adopted rational drug design methodologies to devise these light-controlled bioactive ligands. A key challenge in this discipline is the rational design of photoswitchable drugs that exhibit light-induced activation. nih.gov

Azobenzene (B91143) is the most extensively utilized molecular photoswitch in photopharmacology. wikipedia.orgwikipedia.org Its popularity stems from its relatively simple structure, which can mimic various biaryl moieties found in bioactive compounds, its efficient cis-trans isomerization, and its high synthetic accessibility. wikipedia.orgwikipedia.org Upon irradiation with light at a specific wavelength (λ1), azobenzene undergoes photochemical isomerization from its thermally stable trans-isomer to a metastable cis-isomer. wikipedia.orgwikipedia.orgnih.govnih.gov The cis-isomer can then revert to the trans-isomer either through thermal relaxation or by irradiation with light at a different wavelength (λ2). wikipedia.orgwikipedia.orgnih.govnih.gov

Two primary strategies for incorporating azobenzene into bioactive scaffolds include "azologization" and "azo-extension." The azologization approach involves the isosteric replacement of certain biaryl units within a bioactive compound with an azobenzene moiety. wikipedia.orgnih.govnih.gov This strategy aims to create a photoisomer that spatially resembles the original biaryl unit, thereby retaining similar biological activity that can then be modulated upon light-induced isomerization. wikipedia.org Alternatively, the azo-extension strategy involves appending an azobenzene unit to the core structure of a known drug. nih.gov

When the three-dimensional structure of a target protein is available, structure-based drug design becomes the preferred approach in photopharmacology. This methodology allows for the visual inspection of ligand-target complexes and facilitates the computational exploration of design hypotheses. Understanding the shape and electronic features of the binding pocket, along with the bioactive conformation of the ligand, provides critical insights into the structure-activity relationships (SAR). Computational techniques, such as molecular docking and molecular dynamics simulations, are instrumental in guiding this structure-based design process.

The design of VUF16216 was specifically based on a previously identified efficacy hotspot for the peptidergic chemokine receptor CXCR3. nih.gov Hypothesis-driven design in photopharmacology often involves iterative cycles of "design-make-switch-test-analyze" to progressively optimize azobenzene-based photoswitchable inhibitors. nih.gov The ultimate goal of this systematic approach is to maximize the difference in potency between the trans and cis isomers, ideally achieving higher activity for the metastable state. nih.gov

Integration of Azobenzene Photoswitch Moieties into Bioactive Scaffolds

Multistep Synthetic Methodologies for this compound Analogs

The synthesis of this compound and its related photoswitchable azobenzene ligands involved various multistep synthetic strategies. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org

Classical methods for synthesizing azobenzene compounds include the azo coupling reaction, which involves the coupling of diazonium salts with activated aromatic compounds; the Mills reaction, a reaction between aromatic nitroso derivatives and anilines; and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives under acidic conditions.

For the preparation of this compound and its analogs, a common synthetic route begins with a reductive amination. For instance, an intermediate compound (e.g., compound 7) is reacted with a nitrobenzaldehyde (e.g., 2-chloro-3-nitrobenzaldehyde, compound 8c) to yield a nitro compound (e.g., compound 9c). wikipedia.org This nitro compound is subsequently reduced to an aniline (B41778) (e.g., compound 10c). wikipedia.org The resulting aniline is then utilized in a Mills reaction with appropriate nitroso compounds (e.g., compounds 11a-b,e–j) to form the desired azo compounds (e.g., compounds 14a–d,f–i). wikipedia.org The final step often involves methylation to yield the target compounds, such as this compound. wikipedia.org In certain cases, alternative synthetic routes may be necessary to accommodate specific substituent patterns, such as those involving 2-iodonitrosobenzene. wikipedia.org While direct conjugation of glycosides to azobenzenes has been reported, it sometimes yields limited results. More effective coupling methods, such as the thioarylation of azobenzene derivatives with glycosyl thiols, have also been developed.

Investigations into the effects of substituent position and nature are crucial for guiding the design and synthesis of photoswitchable ligands like this compound. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org For this compound and its analogs, it was observed that halogen substituents positioned at the ortho-position of the outer aromatic ring are preferred for conferring partial agonism on the cis form of the ligands. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org This effect can be further enhanced by the presence of an electron-donating group (EDG) at the para-position of the central ring. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org

Substituents on the azobenzene core directly influence various photochemical properties, including the isomerization rate, the half-life of the cis-isomer, the UV-Vis absorption spectra, and the photostationary state (PSS). Generally, electron-donating groups tend to increase the ground-state inversion height, while electron-withdrawing groups reduce it, thereby affecting the photoisomerization rate. For instance, electron-donating groups at ortho positions can lead to a redshift in the π–π* absorption band, whereas weak electron-withdrawing groups like chlorine can cause a hypsochromic shift. The presence of rotational substituents at ortho positions can also compromise the planarity of the molecule, leading to lower molar absorption coefficients. Structure-activity relationship (SAR) evaluations for this compound specifically highlighted the importance of the size and electron-donating properties of substituents on the inner aromatic ring for effective efficacy photoswitching. nih.gov

Table 1: General Substituent Effects on Azobenzene Photochemical Properties

Substituent Type/PositionEffect on Efficacy Photoswitching (this compound Analogs)Effect on Photochemical Properties (General Azobenzenes)Citation
Halogen at ortho-position (outer ring)Preferred for partial agonism in cis form. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org- wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org
Electron-donating group (EDG) at para-position (central ring)Expands efficacy effect. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.orgIncreases ground-state inversion height (influences isomerization rate). wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org
Electron-donating group (EDG) at ortho-positions-Can cause redshift in π–π* band.
Electron-withdrawing group (EWG) (e.g., Chlorine)-Can cause hypsochromic shifts.
Rotational substituents at ortho-positions-Worsens planarity, lowers molar absorption coefficients.
Size and electron-donating properties (inner aromatic ring)Important for efficacy photoswitching. nih.gov- nih.gov

Preparation of Photoswitchable Azobenzene Ligands

Photochemical Characterization of this compound Isomers

The photochemical properties of this compound and its analogs were extensively characterized to guide their design and optimization. wikipedia.orgfishersci.ptbeilstein-journals.orgwikipedia.org Azobenzene compounds typically exhibit a strong absorption band around 320 nm in the dark, corresponding to the π–π* transition of the trans-isomer. nih.gov Upon illumination, a weaker absorption band emerges around 420 nm, characteristic of the n–π* transition of the cis-isomer. nih.gov

For the trans-isomers of this compound and its close analogs, the maximum of the π–π* absorption band is consistently found within the range of 317–325 nm. wikipedia.org When illuminated with 360 nm light, these compounds achieve photostationary state (PSS) values ranging from 81% to 92%. wikipedia.org The cis-isomer of this compound, like other azobenzenes, is thermodynamically less stable than its trans counterpart. nih.gov The cis-isomer slowly reverts back to the trans state through thermal relaxation, with a reported half-life of approximately 15 days at 37°C for a related compound (3e). nih.gov The photoisomerization process generally involves a reversible change from a more planar (trans) to a more globular (cis) molecular structure. The photochemical stability of these compounds is assessed through repeated cycles of irradiation, ensuring their robustness for applications requiring reversible control. nih.gov

Table 2: Photochemical Properties of this compound Analogs

IsomerAbsorption Maxima (λmax)Photostationary State (PSS) at 360 nmThermal Half-life (cis-to-trans)Citation
trans317–325 nm (π–π* band) wikipedia.org-- wikipedia.org
cis~420 nm (n–π* band) nih.gov81–92% (for analogs) wikipedia.org~15 days at 37°C (for related compound 3e) nih.gov wikipedia.orgnih.gov

Spectroscopic Analysis of Photoisomerization (e.g., UV-Vis Spectra)

The photoisomerization of azobenzene compounds, including this compound, is characterized by distinct changes in their ultraviolet-visible (UV-Vis) absorption spectra. acs.orgresearchgate.net Azobenzenes typically display two primary absorption bands: a strong π→π* transition, usually located in the near-UV region (around 320-350 nm for the trans-isomer), and a weaker n→π* transition, which appears in the visible region (between 400-450 nm, characteristic of the cis-isomer). acs.orgcsic.es

Upon irradiation with light of an appropriate wavelength, such as 360 nm, a trans-to-cis photoisomerization is promoted, leading to observable changes in the UV-Vis spectrum. acs.orgub.edu Conversely, re-illumination at wavelengths like 434 nm or 460 nm can revert the isomerization process, causing the π-π* transition band of the trans-isomer to reappear, indicating a high percentage of the trans-isomer at the resulting photostationary state. researchgate.net The monitoring and analysis of these spectral changes, often involving overlays of UV-Vis absorption spectra at different photostationary states (e.g., PSS360), are crucial for characterizing the photoisomerization behavior of compounds like this compound. beilstein-journals.org Spectroscopic data fitting is commonly performed using specialized software. beilstein-journals.org

Determination of Photostationary States (PSS) and Quantum Yields

This compound functions as a molecular photoswitch by undergoing reversible photoisomerization between its trans and cis isomeric forms when exposed to specific wavelengths of light. beilstein-journals.orgnih.govnih.gov The photostationary state (PSS) refers to the equilibrium chemical composition achieved by a reversible photochemical reaction under continuous electromagnetic irradiation. wikipedia.orgiupac.org The specific composition of the PSS is primarily determined by the irradiation parameters (e.g., wavelength and intensity), the absorbance spectra of the individual chemical species, and the quantum yields of the forward and reverse photoisomerization reactions. wikipedia.org

For azobenzene compounds, high photoisomerization yields are typically achieved with relatively low light intensity, and the process exhibits minimal photobleaching over multiple cycles. beilstein-journals.org In studies involving similar photoswitchable azobenzene ligands, such as compounds 2a-e from the same research, illumination at 360 nm resulted in PSS values ranging from 79% to 90% of the cis-isomer. researchgate.net These PSS values serve as a measure of the efficiency of the trans-to-cis conversion. acs.org The photoisomerization quantum yield (Φiso) is a critical parameter that quantifies the efficiency of the photoisomerization event itself, representing the ratio of isomerized molecules to absorbed photons. claudiozannoni.itnih.gov It is important to note that quantum yields can be influenced by both the excitation wavelength and the surrounding environment. nih.gov

Kinetics of Thermal Relaxation of the Less Stable Isomer

Following photoisomerization, the less thermodynamically stable cis-isomer of azobenzene derivatives, including this compound, typically undergoes a thermal relaxation process, reverting back to the more stable trans-isomer in the absence of light (in the dark). researchgate.netcsic.esresearchgate.net The rate at which this thermal isomerization occurs is influenced by the specific chemical and electronic structure of the azobenzene compound, as well as its immediate environment, such as the solvent. csic.es

These factors significantly impact the half-life (t1/2) of the cis-isomer, which can vary widely from nanoseconds to several days, depending on the compound's design. csic.esresearchgate.net For instance, in the same research context, a related photoswitchable azobenzene compound, 3e, demonstrated a slow thermal back-switch of its cis-isomer to the trans state with a half-life of approximately 15 days at 37°C. researchgate.netacs.org This illustrates the range of thermal stability that can be achieved within this class of photoswitchable azobenzene ligands.

Pharmacological Profile and Mechanistic Elucidation of Vuf16216’s Action

Efficacy Photoswitching and Functional Modulation

Real-Time Electrophysiological Characterization of Receptor Function

The photoswitching capabilities of VUF16216 have been rigorously characterized through real-time electrophysiology experiments. nih.gov These experiments, alongside G protein activation assays, have provided direct evidence of this compound's ability to switch its pharmacological profile from antagonism to partial or full agonism at the CXCR3 receptor upon light exposure. nih.gov This real-time assessment technique is crucial for understanding the dynamic changes in receptor function that are induced by the light-controlled isomerization of the ligand. nih.gov

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER)

A detailed structure-activity relationship (SAR) analysis has been conducted for the scaffold of this compound, guiding subsequent design iterations based on both photochemical and pharmacological properties. nih.govacs.org SAR studies generally aim to identify the specific structural characteristics of a compound that correlate with its biological activity, thereby informing the synthesis and characterization of new compounds. nih.govacs.org this compound stands out among related compounds, such as VUF15888 and VUF16620, by demonstrating the most pronounced efficacy switch, transitioning from antagonism to full agonism. nih.govacs.org The structure-efficacy relationship (SER) specifically investigates how structural modifications influence the maximal effect a ligand can produce on its target. nih.govacs.org

Role of Aromatic Ring Substituents (e.g., Halogen, Electron-Donating Groups)

Investigations into positional and substituent effects have revealed specific roles for aromatic ring substituents in modulating the efficacy photoswitching of this compound and its analogs. Halogen substituents, particularly at the ortho-position of the outer ring, are favored for imparting partial agonism to the cis form of the ligands. nih.govacs.org This effect can be further amplified by the presence of an electron-donating group at the para-position of the central ring. nih.govacs.org Electron-donating groups (EDGs) generally increase the electron density on the aromatic ring, thereby activating it. rsc.orgrsc.org For instance, the methoxy (B1213986) group (OMe), a strong electron-donating group, leads to a larger bathochromic shift in UV-vis spectra in related compounds. rsc.org Halogen atoms present a unique case, as they are inductively electron-withdrawing due to their electronegativity but can also be resonance electron-donating due to their lone pairs; in many contexts, their inductive effect dominates. rsc.org

Ligand-Receptor Interaction Modeling

Computational approaches, such as molecular modeling, are employed to elucidate the intricate interactions between ligands and their receptors. nih.gov These studies are fundamental in identifying the key interactions responsible for ligand binding and subsequent receptor activation. nih.gov By computationally exploring how structural variations within a ligand influence its binding affinities and its interactions with specific amino acid residues in the binding pocket, researchers can gain a deeper understanding of the molecular basis of drug action. nih.gov

Computational Elucidation of Isomer-Specific Binding Poses

Computational methods, including molecular docking and MM-GBSA calculations, are instrumental in predicting changes in specific protein-ligand interactions that occur upon isomerization. Specialized computational platforms, such as PSW-Designer, can predict which isomer of a photoswitchable ligand is active and estimate the magnitude of isomeric shifts in binding affinity. For example, in studies of VUF14738, a related photoswitchable ligand, computational modeling demonstrated that the cis-isomer could establish the same anchoring points to the receptor as the parent molecule, whereas these interactions were disrupted for the trans-isomer. This highlights the utility of computational modeling in predicting and understanding the isomer-specific binding poses that underpin the distinct pharmacological effects of photoswitchable compounds like this compound. The ultimate objective for efficacy photoswitches is to achieve E/Z photoisomers that exhibit different modes of bioactivity on the target while maintaining similar competitive binding affinities. biorxiv.org

Efficacy Photoswitching of this compound and Related Compounds

This compound is distinguished by its ability to photoswitch from antagonism to full agonism at the CXCR3 receptor. nih.govacs.org This represents the largest efficacy switch observed among its class of compounds. nih.govacs.org

CompoundTarget ReceptorPhotoswitching Efficacy
This compoundCXCR3Antagonism to Full Agonism nih.govacs.org
VUF15888CXCR3More subtle efficacy switch nih.govacs.org
VUF16620CXCR3More subtle efficacy switch nih.govacs.org

Preclinical Research Applications and Utility As a Chemical Biology Tool

In Vitro Studies for Dissecting Cellular Signaling Pathways

In vitro studies are fundamental to unraveling the complexities of cellular signaling, and VUF16216 has proven instrumental in this domain. Its photoswitchable nature allows researchers to activate or inactivate specific receptors with light, providing a dynamic approach to investigate signaling cascades.

This compound is extensively employed in cell-based assays to probe receptor function and signal transduction. These assays, which often utilize reporter gene technology or measure second messengers like cAMP, enable the real-time assessment of GPCR activation and downstream signaling events. nih.gov For instance, this compound has been noted for displaying the "largest efficacy switch, from antagonism to full agonism," among reported GPCR azo-ligands. nih.gov This remarkable photoinduced efficacy switch allows for a profound change in receptor activity simply by altering the light conditions. This capability provides a powerful means to investigate the molecular mechanisms underlying GPCR activation and the subsequent engagement of G proteins and other intracellular effectors. nih.govnih.gov The temporal control offered by this compound in cell cultures facilitates detailed kinetic studies of receptor responses.

The dynamic processes of receptor desensitization and internalization are crucial for regulating cellular responsiveness. This compound serves as a valuable probe to explore these mechanisms. Receptor desensitization, characterized by a progressive reduction in signal transduction after sustained agonist exposure, involves processes like phosphorylation by GPCR kinases (GRKs) and subsequent uncoupling from G proteins. Internalization, often mediated by β-arrestin recruitment and clathrin-coated vesicles, leads to the removal of receptors from the cell surface. By rapidly and reversibly controlling receptor activation with this compound, researchers can precisely initiate and terminate signaling, thereby allowing for the detailed examination of the kinetics and molecular players involved in receptor desensitization and internalization.

Use in Cell-Based Assays for Receptor Function and Signaling Transduction

Spatiotemporal Control in In Vivo Non-Human Models

The ability to control biological activity with high spatiotemporal precision in living organisms is a hallmark of photopharmacology. This compound contributes significantly to this capability in non-human models, offering a nuanced approach to study receptor physiology without the need for genetic modifications.

This compound has found application in animal models for investigating fundamental receptor physiology. nih.gov The compound's photoswitchable nature enables researchers to precisely activate or inhibit specific receptors within defined tissues or organs in real-time, providing insights into their physiological roles. For example, photoswitchable ligands, including those with properties akin to this compound, have been used to dynamically modulate the activation state of receptors, such as the β1-adrenoceptor, in living zebrafish larvae, allowing for the light-controlled management of cardiac rhythm. This demonstrates the potential for investigating the intricate physiological functions of receptors in a living system with unprecedented control, offering a deeper understanding of their roles in various biological processes. nih.govnih.gov

The field of light-controlled biology encompasses both optogenetics and photopharmacology. While optogenetics relies on genetic modification to express light-sensitive proteins, photopharmacology, where this compound is a key player, utilizes light-responsive small molecules. nih.gov This distinction is crucial for mechanistic studies. Photopharmacology offers advantages such as the ability to use minimally modified or wild-type receptors, potentially broader applicability across different cell types and organisms without genetic engineering, and the precise spatiotemporal control characteristic of small molecules. nih.gov this compound, as a photoswitchable ligand, allows for rapid and reversible modulation of receptor activity, providing a powerful tool to dissect the underlying mechanisms of receptor action and signaling pathways with high temporal and spatial resolution in living systems. nih.gov

Application in Animal Models for Investigating Receptor Physiology (excluding therapeutic outcomes)

Development of Next-Generation Photoswitchable Ligands

This compound's success as a photoswitchable ligand has significantly contributed to the ongoing development of next-generation photoswitchable compounds. Its demonstrated efficacy switch and azobenzene-based design provide a valuable framework for rational drug design in photopharmacology. nih.gov The field aims to develop ligands with improved properties, including enhanced photodynamic range, better selectivity, and optimized thermal stability. This compound serves as a benchmark for designing novel photoswitchable ligands with tailored pharmacological profiles, pushing the boundaries of light-controlled chemical biology. The introduction of azobenzene (B91143) moieties into existing drug scaffolds, a strategy employed in the development of compounds like VUF25471, is a direct outgrowth of such foundational work.

This compound exemplifies the power of photoswitchable ligands in modern chemical biology. Its application in in vitro assays has enabled detailed dissection of receptor function and signaling transduction, including the complex processes of desensitization and internalization. Furthermore, its utility in non-human animal models has provided a means for spatiotemporal control over receptor physiology, offering unique insights into biological mechanisms. As a pioneering photoswitchable ligand, this compound continues to inform the design and development of next-generation light-responsive chemical tools, advancing the field of photopharmacology and our understanding of biological systems.

Advanced Methodologies and Future Research Directions

Integration with Biophysical Techniques for Real-Time Monitoring

The precise spatiotemporal control offered by photopharmacology makes it an invaluable approach for real-time monitoring of biological processes. VUF16216 exemplifies this utility; its efficacy switch from antagonism to agonism has been rigorously verified through real-time electrophysiology experiments. researchgate.netnih.gov This direct observation of functional changes in response to light provides critical insights into receptor dynamics and ligand-receptor interactions.

Beyond electrophysiology, the integration of this compound with other biophysical techniques holds immense promise for a more comprehensive understanding of its mechanism of action and the broader implications for GPCR signaling. Techniques such as fluorescence spectroscopy, Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR) could be employed to monitor ligand binding, conformational changes in the receptor, and downstream signaling events in real-time. Such integrations would allow for a multi-dimensional view of how light-induced isomerization of this compound translates into specific cellular responses, offering unprecedented resolution in studying receptor activation kinetics and allosteric modulation.

Computational Approaches for Accelerated Photopharmaceutical Design

Computational approaches are increasingly pivotal in accelerating the design and discovery of novel photopharmaceuticals, including compounds like this compound. Computer-Aided Drug Design (CADD) methodologies, encompassing structure-based drug design (SBDD) and ligand-based drug design (LBDD), virtual screening, and machine learning, significantly streamline the identification and optimization of light-sensitive molecules. acs.orgnih.govbeilstein-journals.orgcsic.esresearchgate.net Platforms such as PSW-Designer, an open-source computational tool, are specifically developed to facilitate the design and virtual screening of photoswitchable ligands, aiding in the prediction of improved photopharmacological properties and enhanced isomeric binding affinity shifts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart, 3D-QSAR, are powerful computational tools that establish mathematical relationships between a compound's chemical structure and its biological activity. These models predict binding affinity based on the three-dimensional conformers of molecules, utilizing descriptors derived from molecular similarity and various machine learning techniques.

For this compound, detailed Structure-Activity Relationship (SAR) studies have been instrumental in guiding its design and understanding its photoswitching behavior. These investigations have systematically explored positional and substituent effects on the this compound scaffold, revealing crucial insights. For instance, halogen substituents on the ortho-position of the outer ring are preferred for conferring partial agonism on the cis form of the ligands. Conversely, an electron-donating group on the para-position of the central ring can expand this effect, leading to a variety of efficacy differences between the trans and cis forms. These findings, which directly correlate structural modifications with changes in pharmacological efficacy, are a direct application of QSAR principles, enabling the rational design of new photoswitchable ligands with tailored properties.

Ligand docking and molecular dynamics (MD) simulations are indispensable computational techniques for elucidating the molecular interactions and dynamic behavior of photoswitchable ligands within their target proteins. Molecular docking predicts the optimal binding modes of small molecules to a receptor, while MD simulations provide insights into the stability of these complexes, optimize their structures, calculate detailed interaction energies, and reveal information about the ligand binding mechanism over time.

For photoswitchable compounds like this compound, these techniques are critical for understanding how trans-cis isomerization impacts their interaction with the receptor. For example, the 3D structure of this compound has been superposed with trans and cis isomers of parent azobenzene (B91143) compounds, with fixed azobenzene moieties to maintain their lowest energy conformations. This computational approach helps to visualize how the change in geometry upon photoisomerization alters the fit within the binding pocket, thereby modulating its pharmacological activity. Similarly, computational studies involving cryo-EM structures have been used to propose binding modes for related photoswitchable azobenzene agonists, aligning with observed SAR and explaining reduced interactions upon photoswitching. By simulating the dynamic interplay between this compound's isomers and the CXCR3 receptor, researchers can gain a deeper understanding of the molecular basis for its remarkable efficacy switch.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Expansion of Photoswitchable Scaffold Diversity

The strategic expansion of photoswitchable scaffold diversity is a critical direction for advancing photopharmacology. Photoswitchable molecules, such as this compound, offer unprecedented optical control over biological processes. nih.gov Azobenzene, the core photoswitchable moiety in this compound, is widely utilized due to its favorable physicochemical properties and its ability to mimic biaryl motifs found in many bioactive compounds. nih.gov

The rational design of photoswitchable drugs often involves incorporating photoresponsive groups into the chemical scaffolds of known drugs or tool compounds, a process known as "azologization" or "azoextension." nih.gov The extensive SAR studies conducted on the this compound scaffold provide a strong foundation for this expansion. By understanding how specific structural modifications influence the photochemical and pharmacological properties of this compound, researchers can apply these principles to design new photoswitchable scaffolds or modify existing ones to target a broader range of biological targets with light. This iterative design process, informed by detailed mechanistic insights, is crucial for generating diverse chemical libraries with tunable photoresponsive characteristics.

Exploration of this compound's Utility in Novel Mechanistic Biological Probes.

This compound stands out as a powerful novel mechanistic biological probe due to its ability to function as a small-molecule efficacy photoswitch for the peptidergic chemokine GPCR CXCR3. It exhibits the largest reported efficacy switch from antagonism to full agonism upon light illumination among its class. This unique characteristic makes this compound an invaluable pharmacological tool for achieving optical control over peptidergic GPCR signaling. nih.govnih.gov

The precise spatiotemporal control afforded by this compound allows researchers to activate or inhibit CXCR3 activity with high resolution in living systems, overcoming the limitations of conventional pharmacology where drug activity is lost as soon as the compound is administered. nih.gov By using this compound, scientists can dissect the intricate molecular mechanisms underlying GPCR activation, receptor desensitization, and G protein coupling in real-time and in specific cellular compartments. This level of control facilitates a deeper understanding of the physiological roles of CXCR3 and other GPCRs, paving the way for new discoveries in cellular communication, disease pathology, and the development of next-generation light-controlled therapeutics.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the structural purity of VUF16216?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity. For novel compounds, ensure NMR spectra are compared with synthetic intermediates and computational predictions to resolve ambiguities. Quantitative mass spectrometry (MS) can further validate molecular weight and isotopic patterns .

Q. How can researchers identify the biological targets of this compound in preclinical studies?

  • Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with tagged this compound) or computational docking simulations to predict binding partners. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Cross-reference results with pathway enrichment analysis to contextualize biological relevance .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ a crossover design in animal models to minimize inter-subject variability. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration monitoring. Include control groups for metabolite profiling and tissue distribution studies. Ensure sample size calculations adhere to power analysis guidelines to detect statistically significant effects .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported mechanisms of action across independent studies?

  • Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., dosage, model systems). Replicate experiments under standardized conditions, prioritizing orthogonal assays (e.g., gene expression vs. protein activity). Apply Bradford-Hill criteria to evaluate causality and distinguish direct effects from off-target interactions .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading). Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Computational tools like density functional theory (DFT) can predict transition states to guide pathway optimization. Purification via preparative HPLC with gradient elution improves final yield .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogenation, stereochemistry changes). Test derivatives in high-throughput assays for activity and selectivity. Use multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity. Validate hypotheses with X-ray crystallography or cryo-EM for target-binding insights .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Use bootstrap resampling to assess confidence intervals. For non-linear responses, consider mixed-effects models or machine learning algorithms like random forests .

Q. How to integrate multi-omics data to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets via network analysis tools (e.g., weighted gene co-expression networks). Use pathway overrepresentation analysis (ORA) or gene set enrichment analysis (GSEA) to identify perturbed biological processes. Validate key nodes with CRISPR/Cas9 knockouts or pharmacological inhibition .

Methodological Frameworks and Best Practices

  • For Experimental Reproducibility : Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw data, instrument settings, and environmental conditions in supplementary materials .
  • For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess research questions and experimental design .
  • For Computational Validation : Cross-check molecular dynamics simulations with experimental data (e.g., NMR chemical shifts) to refine force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.